2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that features a quinazolinone core fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 3-pyridinecarboxaldehyde under acidic conditions to form the quinazolinone core. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for halogenation.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound may also interfere with DNA replication and repair mechanisms, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)-7,8-dihydroquinazolin-5(6H)-one
- 2-(Pyridin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
- 2-(Pyridin-3-yl)-1H-benzimidazole
Comparison: While these compounds share a similar quinazolinone or benzimidazole core, their biological activities can vary significantly due to differences in the position of the pyridine ring and other substituents. 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one is unique in its specific interactions with molecular targets, making it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-pyridin-3-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C13H11N3O/c17-12-5-1-4-11-10(12)8-15-13(16-11)9-3-2-6-14-7-9/h2-3,6-8H,1,4-5H2 |
InChI Key |
WBOBZMATEMRFBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.